molecular formula C13H17N3O5S B5607640 [4-(ETHYLSULFONYL)PIPERAZINO](3-NITROPHENYL)METHANONE

[4-(ETHYLSULFONYL)PIPERAZINO](3-NITROPHENYL)METHANONE

Cat. No.: B5607640
M. Wt: 327.36 g/mol
InChI Key: FGGPBIXZUIEONC-UHFFFAOYSA-N
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Description

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Future Directions

The potential applications and future directions for this compound would depend on its properties. It could potentially be used in the development of new pharmaceuticals or materials, but more research would be needed to determine its suitability for these applications .

Preparation Methods

The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE include:

The uniqueness of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-8-6-14(7-9-15)13(17)11-4-3-5-12(10-11)16(18)19/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPBIXZUIEONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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